7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS No.:
Cat. No.: VC18642864
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClNO2 |
|---|---|
| Molecular Weight | 303.8 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| Standard InChI | InChI=1S/C17H18ClNO2/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2 |
| Standard InChI Key | UOYBQTFLJTXBFV-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic 1,4-benzoxazepine core fused with a benzene ring. A chlorobenzyl ether substituent is attached at the 7-position via a methylene bridge, while the hydrochloride salt enhances solubility . The IUPAC name is 7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and its InChI key is LTFHVIHSMDSQEP-UHFFFAOYSA-N.
Physicochemical Characteristics
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.24 g/mol |
| CAS Number | 1185302-65-1 |
| Solubility | Enhanced in polar solvents (as hydrochloride salt) |
| Stability | Stable under standard laboratory conditions |
The presence of two chlorine atoms contributes to its electrophilic reactivity, while the benzoxazepine ring system provides a rigid scaffold for target binding .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically begins with the formation of the benzoxazepine core via intramolecular cyclization. Aluminum chloride-mediated cyclization of -bis(benzotriazolylmethyl) precursors, as reported for analogous benzoxazepines, offers a viable pathway . Subsequent functionalization introduces the chlorobenzyl ether group through nucleophilic substitution or etherification reactions.
Critical Steps:
-
Core Formation: Cyclization of amine intermediates using Lewis acids like .
-
Substituent Introduction: Reaction of the core with 4-chlorobenzyl chloride under basic conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
Yield optimization remains challenging due to steric hindrance from the bulky chlorobenzyl group. Recent advances in catalytic methods and green chemistry approaches aim to improve efficiency .
Pharmacological Profile and Mechanism of Action
Enzymatic Inhibition
The compound exhibits inhibitory effects on squalene synthetase, a key enzyme in cholesterol biosynthesis, as observed in structurally related benzoxazepine derivatives . This activity positions it as a candidate for dyslipidemia therapeutics.
Neurological Interactions
Preliminary studies suggest modulation of neurotransmitter receptors, particularly GABAergic and glutamatergic systems, though exact targets remain under investigation. The chlorobenzyl moiety may enhance blood-brain barrier permeability, enabling central nervous system activity.
Research Applications and Findings
Metabolic Disorders
In vitro assays demonstrate dose-dependent squalene synthetase inhibition (), comparable to reference compounds . Animal models are needed to validate in vivo efficacy and toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume